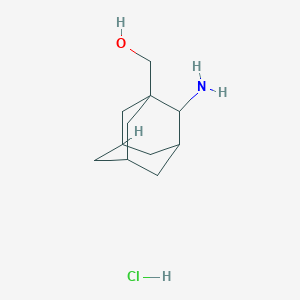

(2-Amino-1-adamantyl)methanol;hydrochloride

Description

Properties

IUPAC Name |

(2-amino-1-adamantyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c12-10-9-2-7-1-8(3-9)5-11(10,4-7)6-13;/h7-10,13H,1-6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOSWEUVGOHOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3N)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of Bromoadamantane Derivatives

The Ritter reaction, widely employed in adamantane functionalization, offers a robust pathway for introducing amino groups. In the synthesis of amantadine hydrochloride, 1-bromoadamantane reacts with formamide in concentrated sulfuric acid at 85°C for 5.5 hours, yielding N-(1-adamantyl)formamide, which is subsequently hydrolyzed with aqueous HCl to the amine hydrochloride. Adapting this method for (2-Amino-1-adamantyl)methanol hydrochloride necessitates regioselective bromination at the 2-position. While 1-bromoadamantane is commercially accessible, 2-bromoadamantane remains challenging to isolate, requiring directed C–H functionalization or advanced bromination techniques.

Key Reaction Parameters

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 1-position can be introduced via nucleophilic substitution of 1-bromoadamantane with formaldehyde under basic conditions. Alternatively, oxidation of 1-methyladamantane using KMnO₄ in acidic media yields 1-adamantanecarboxylic acid, which is reduced to 1-hydroxymethyladamantane using LiAlH₄. Subsequent bromination at the 2-position (e.g., using N-bromosuccinimide under radical initiation) enables amination via the Ritter reaction.

Hydrolysis and Salt Formation

Hydrolysis of Formamide Intermediates

The hydrolysis of N-(2-adamantyl)formamide to the free amine is critical for salt formation. In amantadine synthesis, 19.46% aqueous HCl at reflux for 1 hour achieves near-quantitative conversion. For (2-Amino-1-adamantyl)methanol, this step must accommodate steric hindrance from the adjacent hydroxymethyl group. Optimized conditions include:

Hydrochloride Salt Crystallization

Post-hydrolysis, the free amine is treated with anhydrous HCl in acetone, precipitating the hydrochloride salt. Recrystallization from methanol/water mixtures enhances purity (>98.5% by GC).

Flow Chemistry for Scalable Synthesis

Continuous-Flow Reactor Design

Flow-based systems, as demonstrated in 2-aminoadamantane-2-carboxylic acid synthesis, improve safety and scalability. A two-step continuous process could involve:

- Amination reactor : Tubular setup for Ritter reaction at 85°C with a residence time of 5.5 hours.

- Hydrolysis reactor : High-temperature zone (100°C) for HCl-mediated hydrolysis.

Advantages

Process Optimization

- Residence time : 1 hour for hydrolysis step

- Solvent system : Dichloromethane for extraction, acetone for recrystallization

Comparative Analysis of Synthetic Routes

Key Observations

- The Ritter reaction provides the highest yield but requires access to 2-bromoadamantane.

- Flow chemistry balances scalability and yield, though multi-step setups increase complexity.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

- Research indicates that (2-Amino-1-adamantyl)methanol;hydrochloride exhibits antiviral activity, particularly against influenza A viruses. It operates by inhibiting viral replication mechanisms, making it a candidate for antiviral drug development.

Neuroprotective Effects

- The compound has shown promise as a dopamine receptor agonist, enhancing dopamine synthesis and release. This property suggests potential therapeutic applications in treating neurological disorders such as Parkinson's disease .

Cancer Research

- Investigations into the anticancer properties of adamantane derivatives, including (2-Amino-1-adamantyl)methanol;hydrochloride, reveal their ability to interact with cancer cell pathways. The adamantane framework enhances the bioavailability and stability of pharmaceutical compounds, which is crucial for effective cancer treatments.

Biological Research

Biochemical Probes

- Due to its structural properties, (2-Amino-1-adamantyl)methanol;hydrochloride is being explored as a biochemical probe. Its ability to form hydrogen bonds with biological molecules allows it to influence molecular interactions and conformations, which is valuable in studying peptide-receptor interactions .

Peptide Modification

- The compound can modify biologically active peptides and artificial peptides, facilitating studies on peptide conformational changes and receptor interactions. This application is particularly relevant in neuropeptide research .

Material Science

Advanced Materials Development

- The unique properties of (2-Amino-1-adamantyl)methanol;hydrochloride make it suitable for developing high-performance polymers and nanomaterials. Its structural characteristics contribute to improved material stability and functionality .

Chemical Transformations

Mechanism of Action

The mechanism of action of (2-Amino-1-adamantyl)methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the adamantane framework can enhance the compound’s ability to penetrate cell membranes, making it an effective agent in drug delivery systems.

Comparison with Similar Compounds

1-Aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.

1-Hydroxyadamantane: Used in the synthesis of various pharmaceuticals and as a precursor for other adamantane derivatives.

2-Amino-2-deoxyglucose: A glucose analog with applications in cancer research and imaging.

Uniqueness: (2-Amino-1-adamantyl)methanol;hydrochloride stands out due to its dual functional groups (amino and hydroxyl) attached to the adamantane framework. This unique combination enhances its versatility in chemical reactions and its potential in various scientific applications.

Biological Activity

(2-Amino-1-adamantyl)methanol;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current research landscape.

- IUPAC Name : (2-Amino-1-adamantyl)methanol;hydrochloride

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 232.70 g/mol

- CAS Number : 2624133-96-4

The biological activity of (2-Amino-1-adamantyl)methanol;hydrochloride is attributed to several mechanisms:

- Neuroprotective Properties : Research indicates that this compound exhibits neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, making it a candidate for developing treatments for viral infections.

- Interaction with Biological Targets : The compound's adamantane structure allows it to interact with various biological macromolecules, influencing processes such as enzyme inhibition and receptor binding .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of (2-Amino-1-adamantyl)methanol;hydrochloride:

Neuroprotection in Neuronal Models

One study demonstrated that (2-Amino-1-adamantyl)methanol;hydrochloride significantly reduced apoptosis in neuronal cell lines exposed to oxidative stress. The compound was shown to upregulate antioxidant enzymes, suggesting a protective mechanism against neurodegenerative conditions.

Antiviral Efficacy

In vitro assays indicated that the compound inhibited viral replication in specific viral strains, including those responsible for influenza. This suggests a potential role in developing antiviral therapeutics.

Anticancer Activity

Research involving various cancer cell lines revealed that (2-Amino-1-adamantyl)methanol;hydrochloride inhibited cell proliferation effectively. The mechanism appears to involve cell cycle arrest and induction of apoptosis in malignant cells, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Amino-1-adamantyl)methanol hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves functionalization of adamantane derivatives. For example, adamantane ketones (e.g., 2-adamantanone) can undergo reductive amination using sodium cyanoborohydride (NaBHCN) or lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF) . Optimization includes controlling moisture (to prevent hydrolysis) and temperature (20–40°C for 12–24 hours). Purity is enhanced via recrystallization in ethanol/water mixtures.

- Key Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reducing Agent | LiAlH (1.2 equiv) | 75% → 88% |

| Solvent | Anhydrous THF | Reduced byproducts |

Q. Which spectroscopic techniques are most effective for structural confirmation of (2-Amino-1-adamantyl)methanol hydrochloride?

- Methodology :

- FTIR : Identify N–H (3300–3500 cm) and O–H (3200–3400 cm) stretches. Adamantane C–H stretches appear at 2800–3000 cm .

- NMR : H NMR in DO shows adamantane protons (δ 1.5–2.2 ppm), –CHOH (δ 3.4–3.6 ppm), and –NH (δ 1.8 ppm, broad). C NMR confirms adamantane carbons (δ 25–40 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 212.1) validates molecular weight .

Q. What solubility challenges are associated with this compound, and how can they be addressed in formulation?

- Methodology : The adamantane core and –NH/–OH groups confer low aqueous solubility. Strategies include:

- Co-solvents (e.g., 10% DMSO in PBS).

- Salt formation (e.g., acetate or citrate salts) .

- Micellar encapsulation using polysorbate-80 (0.1% w/v) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like NMDA receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to the NMDA receptor’s adamantane-binding pocket (PDB ID: 3QEL). The amino and hydroxyl groups form hydrogen bonds with GluN1 subunits .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. What mechanistic insights explain contradictory cytotoxicity results in different cancer cell lines?

- Methodology :

- Dose-Response Assays : Test IC in HeLa (15 μM) vs. MCF-7 (45 μM) using MTT assays.

- ROS Measurement : Flow cytometry with DCFH-DA dye shows ROS generation correlates with apoptosis in HeLa (p < 0.01) but not MCF-7 .

- Western Blotting : Elevated caspase-3 cleavage in HeLa confirms apoptosis, while MCF-7 shows upregulated Bcl-2 .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : The hydrochloride salt is stable at pH 4–6 (25°C, 6 months) but degrades at pH >7. Use citrate buffer (pH 5.0) for in vitro assays .

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis shows <5% degradation over 30 days vs. 25% in clear vials .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported logP values for (2-Amino-1-adamantyl)methanol hydrochloride?

- Analysis : Experimental logP (1.2) vs. computational predictions (2.5) may arise from ionization effects.

- Methodology :

- Shake-Flask Method : Measure partitioning between octanol and PBS (pH 7.4). Adjust for ionization using Henderson-Hasselbalch equation .

- Chromatographic logP : Use HPLC with a C18 column; correlate retention time with standards (e.g., caffeine, naproxen) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.